molecular formula C18H15NO2 B7469453 (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate

(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B7469453
M. Wt: 277.3 g/mol
InChI Key: HGMKDGGJWROLIR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate, also known as Cinnamyl cyanide, is a chemical compound that belongs to the family of organic compounds known as cinnamyl derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. It is also believed that the compound exerts its anti-inflammatory and antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has also been found to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate in lab experiments is its high purity and high yield. The compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is its potential toxicity. The compound may be harmful if ingested, inhaled, or absorbed through the skin. Therefore, caution should be exercised when handling this compound.

Future Directions

There are several future directions for the use of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate in scientific research. One direction is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral activities. Another direction is the investigation of the compound's anti-inflammatory and antioxidant properties for the treatment of various diseases. Additionally, the compound's potential toxicity should be further investigated to ensure safe handling in lab experiments.

Synthesis Methods

The synthesis of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate can be achieved through several methods. One of the most common methods is the reaction of cinnamyl alcohol with cyanogen bromide in the presence of a base. Another method involves the reaction of cinnamyl chloride with sodium cyanide in the presence of a catalyst. Both methods yield high purity and high yield of this compound.

Scientific Research Applications

(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been widely used in scientific research due to its unique properties. This compound is known to exhibit antibacterial, antifungal, and antiviral activities. It has also been found to possess anti-inflammatory and antioxidant properties. This compound has been used in the development of new drugs, especially those used in the treatment of infectious diseases.

Properties

IUPAC Name

(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-14-2-4-15(5-3-14)10-11-18(20)21-13-17-8-6-16(12-19)7-9-17/h2-11H,13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMKDGGJWROLIR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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